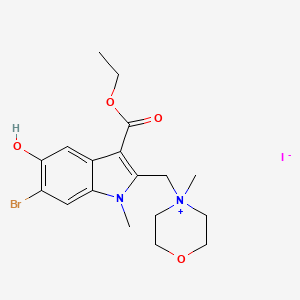

4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide is a useful research compound. Its molecular formula is C18H24BrIN2O4 and its molecular weight is 539.208. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.

Result of Action

Given its potential involvement in sm cross-coupling reactions , the compound could play a role in the synthesis of complex organic molecules.

Action Environment

The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biologische Aktivität

The compound 4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide is a complex organic molecule that combines an indole moiety with a morpholine ring. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of the compound is C18H24BrN2O4+ with a molecular weight of approximately 412.3 g/mol. The synthesis typically involves multiple steps, starting from bromination of an indole derivative, followed by the introduction of an ethoxycarbonyl group, hydroxylation, and final formation of the morpholine ring through methylation .

| Property | Value |

|---|---|

| Molecular Formula | C18H24BrN2O4+ |

| Molecular Weight | 412.3 g/mol |

| IUPAC Name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-methylmorpholin-4-ium-4-yl)methyl]indole-3-carboxylate |

| InChI Key | OUMZDAFUYMQSQU-UHFFFAOYSA-O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole moiety can modulate enzyme activity and receptor interactions, while the morpholine ring enhances solubility and bioavailability. This dual functionality allows for effective engagement with biological pathways .

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit bacterial cystathionine γ-lyase (bCSE), an enzyme implicated in the production of hydrogen sulfide (H2S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE enhances bacterial sensitivity to antibiotics .

- Antibacterial Properties : The compound has shown promise as an antibacterial agent, particularly against resistant strains due to its ability to potentiate the effects of existing antibiotics .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on the indole framework. For instance, compounds derived from 6-bromoindole have been synthesized and tested for their ability to inhibit bCSE effectively. These studies have demonstrated that modifications to the indole structure can significantly influence biological activity .

Example Study: Indole-Based Inhibitors

A study focused on synthesizing selective indole-based inhibitors (NL1, NL2, NL3) revealed that these compounds could enhance antibiotic efficacy against resistant bacteria. The research highlighted the importance of structural modifications in developing effective antibacterial agents .

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 6-bromoindole | Antibacterial | Building block for various inhibitors |

| NL1 | bCSE inhibition | Potentiates antibiotic effects |

| NL2 | bCSE inhibition | Selective towards hCSE |

Eigenschaften

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-methylmorpholin-4-ium-4-yl)methyl]indole-3-carboxylate;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrN2O4.HI/c1-4-25-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21(3)5-7-24-8-6-21;/h9-10H,4-8,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGRMEIDXPXTBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C[N+]3(CCOCC3)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrIN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.